2-Benzylthio-5-methylbenzoic acid
Description
2-Benzylthio-5-methylbenzoic acid is a benzoic acid derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 2-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This compound combines the carboxylic acid functionality with sulfur-containing and alkyl substituents, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
24155-86-0 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-methylbenzoic acid |
InChI |
InChI=1S/C15H14O2S/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
ZUUSJUMOXCIBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares 2-Benzylthio-5-methylbenzoic acid with structurally related compounds from the evidence:
*Calculated based on substituents; exact values may vary.
Physicochemical Properties
- Lipophilicity : The benzylthio group in this compound increases logP (estimated ~3.5) compared to methoxy (logP ~2.1) or hydroxyl (logP ~1.8) analogs, enhancing membrane permeability .
- Solubility : Thioethers exhibit lower aqueous solubility than hydroxyl or methoxy groups due to reduced polarity.
Key Research Findings
- Synthetic Efficiency : Methoxylation and esterification processes () achieve >80% yields under optimized conditions , whereas thioether introductions often require stringent anhydrous conditions.
- Biological Activity: Nitro and amino groups () correlate with anticancer and antiviral activity, suggesting that this compound’s thioether group could enhance target binding via hydrophobic interactions .
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